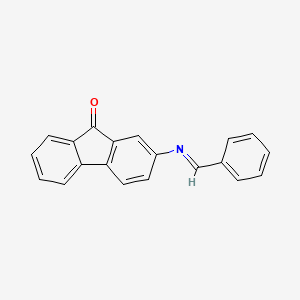![molecular formula C10H10ClNO B13794230 3-[(Prop-2-en-1-yl)amino]benzoyl chloride CAS No. 757140-32-2](/img/structure/B13794230.png)
3-[(Prop-2-en-1-yl)amino]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Prop-2-en-1-yl)amino]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a prop-2-en-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)amino]benzoyl chloride typically involves the reaction of 3-aminobenzoyl chloride with prop-2-en-1-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-en-1-yl)amino]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The prop-2-en-1-ylamino group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
N-Oxides: Formed by oxidation reactions.
Scientific Research Applications
3-[(Prop-2-en-1-yl)amino]benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)amino]benzoyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The prop-2-en-1-ylamino group can interact with receptor sites, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler compound with a benzoyl chloride group attached to a benzene ring.
3-Aminobenzoyl Chloride: Similar structure but lacks the prop-2-en-1-ylamino group.
N-(Prop-2-en-1-yl)benzamide: Contains a benzamide group instead of a benzoyl chloride group.
Uniqueness
3-[(Prop-2-en-1-yl)amino]benzoyl chloride is unique due to the presence of both a reactive benzoyl chloride group and a prop-2-en-1-ylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
757140-32-2 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
3-(prop-2-enylamino)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h2-5,7,12H,1,6H2 |
InChI Key |
ZMBAUJAZVVCEDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


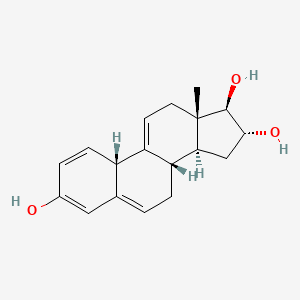
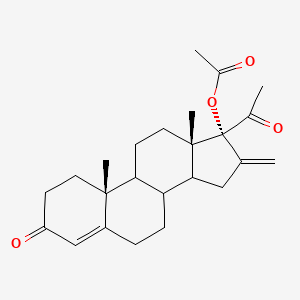
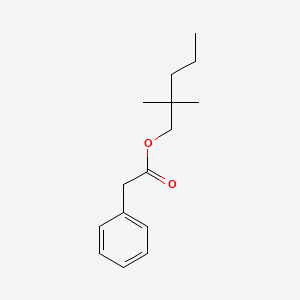
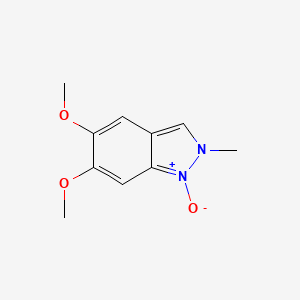


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

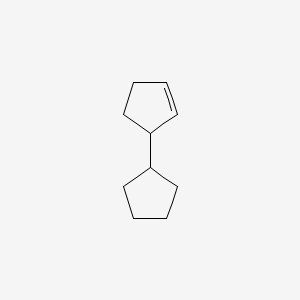
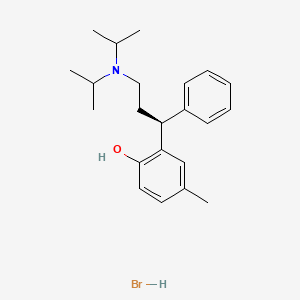
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)

